![molecular formula C7H14O B14725219 (2S)-2-[(Prop-2-en-1-yl)oxy]butane CAS No. 6140-79-0](/img/structure/B14725219.png)
(2S)-2-[(Prop-2-en-1-yl)oxy]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(Prop-2-en-1-yl)oxy]butane is an organic compound with a unique structure that includes an allyl ether group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(Prop-2-en-1-yl)oxy]butane typically involves the reaction of (2S)-2-butanol with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of (2S)-2-butanol is deprotonated by the base, forming an alkoxide ion. This alkoxide ion then attacks the electrophilic carbon in allyl bromide, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(Prop-2-en-1-yl)oxy]butane undergoes various chemical reactions, including:
Oxidation: The allyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated ethers.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN_3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction typically produces saturated ethers.
Scientific Research Applications
(2S)-2-[(Prop-2-en-1-yl)oxy]butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2S)-2-[(Prop-2-en-1-yl)oxy]butane exerts its effects involves its reactivity towards various chemical reagents. The allyl ether group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(Prop-2-en-1-yl)oxy]propane: Similar structure but with a propane backbone.
(2S)-2-[(Prop-2-en-1-yl)oxy]pentane: Similar structure but with a pentane backbone.
Uniqueness
(2S)-2-[(Prop-2-en-1-yl)oxy]butane is unique due to its specific combination of an allyl ether group and a butane backbone, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various synthetic and industrial applications.
Properties
CAS No. |
6140-79-0 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(2S)-2-prop-2-enoxybutane |
InChI |
InChI=1S/C7H14O/c1-4-6-8-7(3)5-2/h4,7H,1,5-6H2,2-3H3/t7-/m0/s1 |
InChI Key |
MPRMGDHFHHJKCB-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@H](C)OCC=C |
Canonical SMILES |
CCC(C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
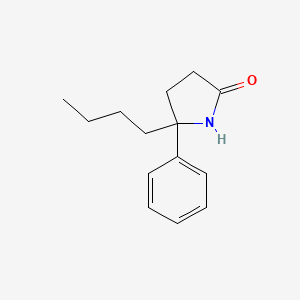
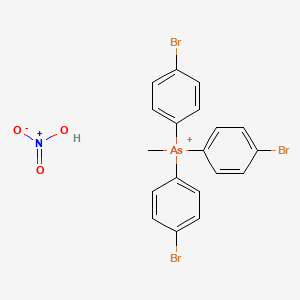
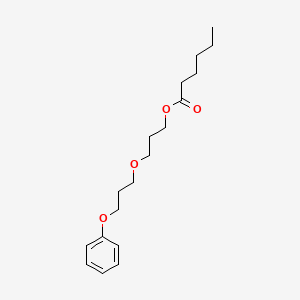
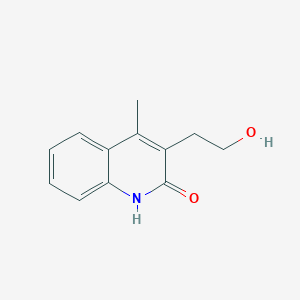

![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)

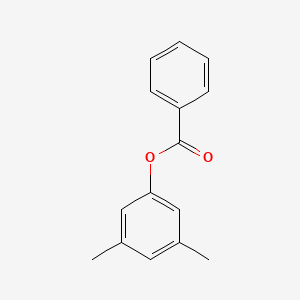
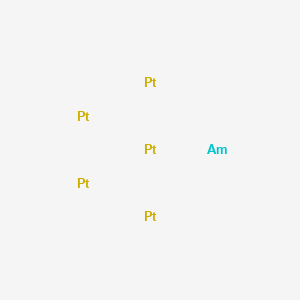
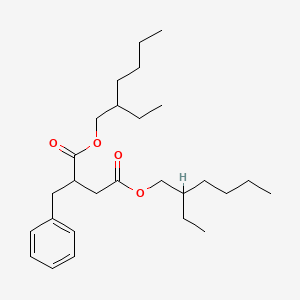
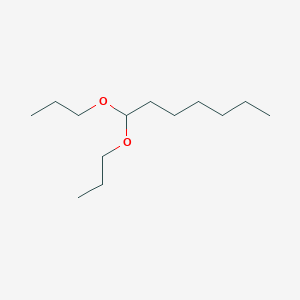
![2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14725195.png)

